2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3-(3-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-26-18-11-7-10-17(15-18)24-21(14-16-8-3-2-4-9-16)23-20-13-6-5-12-19(20)22(24)25/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDQTAGZEAJQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977227 | |
| Record name | 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-76-4 | |
| Record name | 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity Investigations and Mechanistic Elucidation of 2 Benzyl 3 3 Methoxyphenyl Quinazolin 4 3h One Analogs
Antimicrobial Activity Research
Antifungal Efficacy
Quinazolinone derivatives have demonstrated notable antifungal properties against a range of fungal pathogens. Studies have revealed that these compounds exhibit considerable activity against fungi such as Candida albicans and Aspergillus niger. nih.govnih.gov For instance, certain fused pyrrolo-quinazolinone and pyridazine-quinazolinone derivatives have shown good activity against these two fungal species. nih.gov The effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of the fungus.
Research into the structure-activity relationship of these compounds has indicated that specific substitutions on the quinazolinone ring system can significantly influence their antifungal potency. For example, some studies have shown that compounds with a chlorine atom attached to the quinazolinone group exhibit a better inhibitory effect against certain fungi, such as Rhizoctonia solani AG1. mdpi.com Furthermore, the introduction of a thioxo group in benzo[g]quinazolines has been associated with greater activity against C. albicans. nih.govresearchgate.net
The antifungal activity of quinazolinone analogs is not limited to a single mechanism. Some derivatives have been found to be effective against drug-resistant strains of Candida albicans, suggesting alternative modes of action compared to existing antifungal agents. researchgate.net The versatility of the quinazolinone scaffold allows for the synthesis of a wide array of derivatives with varying antifungal profiles, making it a promising area for the development of new antifungal therapies. nih.govnih.gov
Table 1: Antifungal Activity of Selected Quinazolinone Derivatives
| Compound Type | Fungal Strain(s) | Observed Activity | Reference |
| Fused pyrrolo-quinazolinones | Candida albicans, Aspergillus niger | Good activity at 32 or 64 µg/ml | nih.gov |
| Fused pyridazine-quinazolinones | Aspergillus niger, Candida albicans | Acceptable activity at 32 µg/ml | nih.gov |
| Pyrazol-quinazolinones | Various phytopathogenic fungi | Significant activity at 150 and 300 mg/L | mdpi.com |
| Benzo[g]quinazolines | Candida albicans | Good inhibition zone compared to fluconazole | nih.govresearchgate.net |
| N-hexyl substituted isatin-quinazoline | Gram-positive and gram-negative bacteria and fungi | Relatively active | nih.gov |
Antiviral and Antitubercular Potential
Quinazolinone derivatives have been investigated for their potential as antiviral and antitubercular agents, showing promise in combating these challenging infectious diseases.
In the realm of antitubercular research, various quinazolinone-based compounds have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant strains. nih.gov For example, certain quinazolinone-based pyridine derivatives have shown promising anti-TB action with minimum inhibitory concentration (MIC) values in the micromolar range. nih.gov Molecular docking studies have suggested that these compounds may exert their effect by inhibiting key mycobacterial enzymes, such as the mycobacterial membrane protein Large 3 (MmpL3) protein. nih.gov
Furthermore, 2,3-dihydroquinazolin-4(1H)-one analogues have also been screened for their potency against different strains of Mtb, with some compounds exhibiting MIC values as low as 2 µg/mL against the H37Rv strain. mdpi.com The inclusion of an imidazole ring at the 2-position of the quinazoline (B50416) scaffold has been linked to significant inhibitory action against multi-drug resistant strains of M. tuberculosis. mdpi.com Quinazolinone-triazole hybrids have also emerged as a promising class of anti-tubercular agents, with some compounds showing better activity than the first-line anti-TB drug Ethambutol. acs.org
While the primary focus has been on antitubercular activity, the broad pharmacological profile of quinazolinones suggests potential for antiviral applications as well, though this area is less extensively explored in the provided context. The diverse biological activities of the quinazoline scaffold continue to make it an attractive starting point for the development of new antimicrobial agents. mdpi.commdpi.comencyclopedia.pub
Table 2: Antitubercular Activity of Selected Quinazolinone Derivatives
| Compound Type | M. tuberculosis Strain(s) | Potency (MIC) | Putative Target | Reference |
| Quinazolinone-based pyridine derivatives | Drug-sensitive and drug-resistant | 0.31 to 19.13 µM | MmpL3 protein | nih.gov |
| 2,3-dihydroquinazolin-4(1H)-one analogues | H37Rv and multi-drug resistant | 2–128 µg/mL | Not specified | mdpi.com |
| Quinazolinone-triazole hybrids | H37Rv | 0.78–12.5 μg/mL | Antigen 85C, InhA | acs.org |
| Benzimidazo[1,2-c]quinazoline derivatives | H37Rv | 0.78 and 12.5 µg/mL | Not specified | researchgate.net |
| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | More active than isoniazid | Not specified | nih.gov |
Anti-inflammatory and Analgesic Research
The quinazoline scaffold is a well-established pharmacophore in the development of compounds with anti-inflammatory and analgesic properties. mdpi.comencyclopedia.pubnih.govnih.gov
Inhibition of Inflammatory Mediators and Pathways
Research has demonstrated that quinazolinone derivatives can exert their anti-inflammatory effects through various mechanisms. These compounds have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, quinazolinone analogs can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced hind paw edema test in mice. nih.gov Studies have shown that various 2,3-disubstituted quinazolinones exhibit significant anti-inflammatory activity in such assays. The structure-activity relationship of these compounds is an active area of investigation, with findings indicating that substitutions at the 2 and 3 positions of the quinazolinone ring play a crucial role in their anti-inflammatory potency. nih.gov
Analgesic Action Mechanisms
In addition to their anti-inflammatory effects, many quinazolinone derivatives also possess analgesic properties. mdpi.comencyclopedia.pubnih.govnih.gov The analgesic activity of these compounds is often assessed using models such as the p-benzoquinone-induced writhing test in mice. nih.gov
The mechanism of analgesic action for quinazolinone derivatives is often linked to their anti-inflammatory properties, as the reduction of inflammation can lead to a decrease in pain. However, some compounds may also exert their effects through central nervous system (CNS) mechanisms. The structural modifications of the quinazolinone core have been shown to significantly impact the analgesic efficacy. For instance, increasing the lipophilicity at the C-2 position has been associated with enhanced analgesic activity. mdpi.comencyclopedia.pub
Table 3: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives
| Compound Type | Animal Model | Observed Activity | Reference |
| 3-methyl-4(3H)quinazolinone derivatives | Carrageenan-induced hind paw edema (mice) | Statistically significant anti-inflammatory effects | nih.gov |
| 3-methyl-4(3H)quinazolinone derivatives | p-benzoquinone-induced writhing (mice) | Significant analgesic activity | nih.gov |
| 2-Phenyl quinazolinone | Not specified | 58 ± 0.45% analgesic activity at 2h | mdpi.comencyclopedia.pub |
| Thiourea-substituted 2-methylthio quinazolinone | Not specified | 67 ± 1.18% analgesic activity at 2h | mdpi.comencyclopedia.pub |
| Azetidinone and thiazolidinone derivatives of quinazolinone | Not specified | Better anti-inflammatory and analgesic activities than Schiff base derivatives | nih.gov |
Exploration of Other Pharmacological Activities
The versatile quinazolinone scaffold has been explored for a wide range of other pharmacological activities beyond those previously mentioned. mdpi.commdpi.comencyclopedia.pubrsc.org
Anticonvulsant and CNS Depressant Activity: Several quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and central nervous system (CNS) depressant effects. researchgate.netijpscr.infomdpi.comnih.govnih.govresearchgate.netnih.gov Some analogs have shown promising results in animal models of epilepsy, such as the maximal electroshock (MES) test. researchgate.netijpscr.info The mechanism of action for their anticonvulsant effects is thought to involve modulation of GABA-A receptors. mdpi.com Additionally, certain 2,3-disubstituted 4(3H)-quinazolinones have been found to decrease spontaneous locomotor activity in mice, indicating a CNS depressant effect. ekb.eg
Antioxidant Potential: The antioxidant properties of quinazolinone derivatives have also been a subject of investigation. nih.govnih.govnih.govorientjchem.orgresearchgate.net Some compounds have demonstrated the ability to scavenge free radicals, which are implicated in various disease processes. The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring attached to the quinazolinone nucleus appears to be important for their antioxidant activity. nih.govnih.gov
Antidiabetic Effects: Quinazolinone and its derivatives have been identified as having potential in the treatment of diabetes mellitus. ekb.egsemanticscholar.orgnih.gov Some analogs have been shown to have hypoglycemic and hypolipidemic activity. semanticscholar.org The mechanisms underlying these effects may involve the inhibition of enzymes such as α-glucosidase or agonistic activity at peroxisome proliferator-activated receptors (PPARs). semanticscholar.orgnih.gov
Vasodilator and Phosphodiesterase Inhibition: Certain quinazolinone derivatives have been found to possess vasodilator properties. nih.govresearchgate.net This effect may be mediated through the inhibition of phosphodiesterase (PDE) enzymes, such as PDE-5 and PDE-7. nih.govnih.govresearch-nexus.netnih.govresearchgate.netresearchgate.net Inhibition of these enzymes leads to an increase in cyclic nucleotides (cAMP and cGMP), which play a role in smooth muscle relaxation and vasodilation.
Table 4: Overview of Other Pharmacological Activities of Quinazolinone Derivatives
| Activity | Key Findings | Reference(s) |
| Anticonvulsant | Some derivatives show protection in MES and PTZ seizure models. | researchgate.netijpscr.infomdpi.comnih.govnih.gov |
| CNS Depressant | Certain analogs decrease spontaneous locomotor activity and potentiate pentobarbitone-induced hypnosis. | nih.govekb.eg |
| Antioxidant | Hydroxyl and methoxy substitutions on the phenyl ring enhance radical scavenging activity. | nih.govnih.govnih.govorientjchem.orgresearchgate.net |
| Antidiabetic | Some compounds exhibit hypoglycemic effects and inhibit α-glucosidase. | ekb.egsemanticscholar.orgnih.gov |
| Vasodilator | N2,N4-disubstituted quinazoline 2,4-diamines produce vasorelaxant effects. | nih.govresearchgate.net |
| Phosphodiesterase Inhibition | Derivatives have shown inhibitory potency against PDE-5 and PDE-7. | nih.govnih.govresearch-nexus.netnih.govresearchgate.netresearchgate.net |
In Vitro and In Vivo Models for Activity Assessment (excluding clinical trials)
The primary evaluation of 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one analogs has been conducted through in vitro cytotoxicity screening against a panel of human cancer cell lines. These cell lines serve as fundamental models to determine the antiproliferative activity of these compounds.
Notably, a series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against the human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines nih.gov. The results demonstrated that the cytotoxic efficacy of many of these compounds surpassed that of the positive control, lapatinib nih.gov. Specifically, some analogs were 2- to 30-fold more cytotoxic against MCF-7 cells and 4- to 87-fold more potent against A2780 cells than lapatinib nih.gov.
Further studies have expanded the scope of in vitro testing to a broader range of cancer cell lines, including those for colon, glioblastoma, lung, skin, prostate, neuroblastoma, and pancreas cancer nih.gov. For instance, analogs such as 2-styrylquinazolin-4(3H)-one and its derivatives exhibited sub-micromolar growth inhibition values across this diverse panel of cancer cells nih.gov.
In addition to cell-based assays, in vitro enzyme inhibition assays have been crucial in identifying the specific molecular targets of these compounds. These assays measure the ability of the compounds to inhibit the activity of isolated enzymes that are known to be involved in cancer progression.
While in vitro studies are predominant, in vivo models are essential for evaluating the systemic efficacy and pharmacokinetic properties of these compounds. However, detailed in vivo data for this compound itself is not extensively reported in the reviewed literature. The focus has been primarily on establishing in vitro activity as a prerequisite for further preclinical development.
Table 1: In Vitro Cytotoxicity of Selected Quinazolin-4(3H)-one Analogs
| Compound Analog | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| 2j | MCF-7 | 3.79 ± 0.96 | nih.gov |
| 3j | MCF-7 | 0.20 ± 0.02 | nih.gov |
| Lapatinib (Control) | MCF-7 | 5.9 ± 0.74 | nih.gov |
| 3a | A2780 | 3.00 ± 1.20 | nih.gov |
| 3g | A2780 | 0.14 ± 0.03 | nih.gov |
| Lapatinib (Control) | A2780 | 12.11 ± 1.03 | nih.gov |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one | MCF-7 | 0.22 | nih.gov |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one | U87 | 0.48 | nih.gov |
Identification of Specific Molecular Targets and Biological Pathways
Research has identified that quinazolin-4(3H)-one derivatives exert their biological effects by interacting with specific molecular targets, primarily protein kinases, which are key regulators of cellular signaling pathways.
A significant finding is the potent inhibitory activity of these analogs against multiple tyrosine kinases. nih.gov A study investigating a series of quinazolin-4(3H)-one derivatives revealed their ability to inhibit cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2) nih.gov. For instance, compounds 2i and 3i demonstrated strong inhibitory activity against CDK2, with IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, which are comparable to the known inhibitor imatinib (IC50 = 0.131 ± 0.015 µM) nih.gov. The same compounds were also potent inhibitors of HER2 and EGFR tyrosine kinases nih.gov.
Molecular docking studies have provided insights into the mechanism of action at the atomic level. These studies suggest that compounds 2i and 3i can act as ATP non-competitive type-II inhibitors against CDK2 and as ATP competitive type-I inhibitors against EGFR nih.gov. In the case of HER2, compound 2i was identified as a type-II inhibitor, while 3i acts as a type-I inhibitor nih.gov. This dual-targeting ability highlights the potential of these compounds to overcome resistance mechanisms associated with single-target agents.
Another important molecular target for quinazolinone derivatives is tubulin. nih.gov Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization nih.gov. For example, 2-(2-methoxystyryl)quinazolin-4(3H)-one and 2-(3-methoxystyryl)quinazolin-4(3H)-one demonstrated reduced microtubule formation, consistent with tubulin inhibition nih.gov. This inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis nih.govnih.gov.
The biological pathways affected by these compounds are directly linked to their molecular targets. By inhibiting receptor tyrosine kinases like EGFR and HER2, these analogs can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. nih.gov Similarly, by targeting CDKs, they can interfere with the cell cycle progression. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a key cellular machinery for cell division, thereby halting cell proliferation. nih.gov
Table 2: Molecular Targets of Quinazolin-4(3H)-one Analogs
| Molecular Target | Compound Analog(s) | Mode of Action | Reference |
|---|---|---|---|
| CDK2 | 2i, 3i | ATP non-competitive type-II inhibitor | nih.gov |
| HER2 | 2i, 3i | Type-II and Type-I inhibitors, respectively | nih.gov |
| EGFR | 2i, 3i | ATP competitive type-I inhibitor | nih.gov |
| VEGFR2 | 2j, 3g, 2i | Inhibitory activity | nih.gov |
| Tubulin | 64, 65 | Inhibition of polymerization | nih.gov |
Structure Activity Relationship Sar Studies of 2 Benzyl 3 3 Methoxyphenyl Quinazolin 4 3h One Derivatives
Influence of Substituents on the Quinazolinone Core on Biological Activities
The core quinazolinone ring, specifically the fused benzene (B151609) portion, serves as a key site for modification to fine-tune biological activity. Studies have consistently shown that introducing substituents at positions 6 and 8 can dramatically influence the potency and selectivity of these compounds.
Halogenation of the quinazolinone core is a common strategy to enhance biological effects. The introduction of iodine atoms at positions 6 and 8, for instance, has been shown to yield compounds with significant antibacterial and anti-inflammatory activities. The size, position, and electronegativity of the halogen can impact the molecule's lipophilicity and its ability to form halogen bonds with target proteins. For example, in a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, the presence of the bulky, lipophilic iodine atoms was a key feature for their observed biological activities. Similarly, the presence of a chlorine atom at position 7 has been noted to be favorable for anticonvulsant activity in other quinazolinone series.
Beyond halogens, other substitutions on the fused benzene ring also modulate activity. Electron-withdrawing groups can influence the electronic distribution of the entire ring system, affecting binding affinities. Conversely, introducing polar substituents can alter solubility and pharmacokinetic properties, which indirectly impacts biological response. Structure-activity relationship studies on 4(3H)-quinazolinone antibacterials revealed that modifications on this ring (referred to as ring 1 in the study) were critical for potency against Staphylococcus aureus.
| Compound/Derivative Series | Substitution on Quinazolinone Core | Observed Biological Activity | Reference |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Iodo groups at C-6 and C-8 | Antibacterial and Anti-inflammatory | |
| 4(3H)-quinazolinone derivatives | Variations at C-5, C-6, C-7, C-8 | Modulation of antibacterial activity against S. aureus | |
| General quinazolinones | Halogen atom at C-6 and C-8 | General enhancement of antimicrobial activities |
This table is interactive. Click on the headers to sort.
Role of the Benzyl (B1604629) Moiety at Position 2 in Modulating Activity
The substituent at the 2-position of the quinazolinone ring is pivotal for defining the compound's interaction with its biological targets. In the case of 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one, the benzyl group serves as a large, lipophilic moiety that can engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket.
The importance of this position is highlighted in numerous SAR studies. The substitution of a methyl or phenyl group at C-2 is a common feature in many biologically active quinazolinones. The replacement of the benzyl group with a benzylthio group, as seen in 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones, retains significant biological activity, including antioxidant and enzyme inhibitory effects. This suggests that a bulky, hydrophobic, and aromatic substituent at this position is a favorable feature. The sulfur atom in the benzylthio linker may provide additional binding interactions or alter the conformational flexibility of the side chain.
| C-2 Substituent | Compound Series | Key Biological Activity | Significance of Substituent | Reference |
| Benzyl | 2-benzyl-3-aryl-quinazolin-4-one | Antimicrobial | Provides essential hydrophobic and aromatic interactions. | |
| Benzylthio | 3-aryl-2-(benzylthio)quinazolin-4(3H)-one | Antioxidant, Enzyme Inhibition | Maintains lipophilic character; sulfur may offer unique binding modes. | |
| Phenyl | 2-phenyl-3-substituted quinazolinones | Anti-inflammatory, Antimicrobial | Aromatic interactions are crucial for activity. | |
| Methyl | 2-methyl-3-substituted quinazolinones | Antibacterial | A smaller hydrophobic group, activity is often modulated by the C-3 substituent. |
This table is interactive. Click on the headers to sort.
Significance of the 3-Methoxyphenyl (B12655295) Group at Position 3 for Pharmacological Profiles
The substituent at the 3-position of the quinazolinone ring profoundly influences the pharmacological profile. This position often accommodates a substituted aryl ring, which can explore different regions of a binding site compared to the C-2 substituent. In the parent compound, the 3-methoxyphenyl group dictates specificity and potency.
Studies on closely related analogs, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one and its S-methylated derivative, have demonstrated significant analgesic and antibacterial activities. These findings underscore the importance of the 3-(3-methoxyphenyl) moiety for these specific biological effects. The position of the methoxy (B1213986) group is also critical. The meta position, as in the title compound, influences the electronic properties and the spatial orientation of the phenyl ring differently than an ortho or para substituent, which can lead to altered binding affinities.
In a broader study on 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones, varying the substituents on the 3-aryl ring led to a wide range of antioxidant and enzyme inhibitory activities. For example, derivatives with electron-donating groups (like methoxy) on the 3-phenyl ring showed different potency compared to those with electron-withdrawing groups (like nitro). This highlights that the electronic nature of the substituent on the N-3 aryl ring, in addition to its steric bulk, is a key determinant of activity.
| N-3 Substituent | Compound Series | Observed Biological Activity | Significance of Substituent | Reference |
| 3-Methoxyphenyl | 3-(3-methoxyphenyl)-2-thioxo/methylsulfanyl-quinazolin-4-one | Analgesic, Antibacterial | The meta-methoxy phenyl group is strongly correlated with these activities. | |
| Phenyl | 3-phenyl-2-thioxo-quinazolin-4(1H)-one | Potent Antioxidant | The unsubstituted phenyl ring itself provides a baseline of high activity. | |
| 4-Nitrophenyl | 3-(4-nitrophenyl)-2-benzylthio-quinazolin-4(3H)-one | Moderate Antioxidant | The electron-withdrawing nitro group modulates activity compared to unsubstituted phenyl. | |
| 4-Chlorophenyl | 3-(4-chlorophenyl)-2-benzylthio-quinazolin-4(3H)-one | Potent Antioxidant | The halogen at the para-position enhances potency. |
This table is interactive. Click on the headers to sort.
Correlations Between Stereochemistry and Biological Response
The core structure of this compound is achiral, meaning it does not have a stereocenter and is superimposable on its mirror image. The quinazolinone ring system is largely planar, and the bonds connecting the benzyl and methoxyphenyl groups allow for free rotation under normal conditions.
Therefore, stereochemical considerations for this specific parent compound are not applicable. Biological activity differences based on stereoisomerism would only become a factor if a chiral center were introduced into the molecule. This could be achieved by:
Substituting the alpha-carbon of the benzyl group (the CH2 linker) to create a stereocenter.
Introducing chiral substituents onto the quinazolinone core or the peripheral phenyl rings.
Creating conditions of restricted bond rotation (atropisomerism) through the use of bulky ortho-substituents, although this is less common for this scaffold.
Currently, the scientific literature lacks specific studies detailing the synthesis of stereoisomers of this compound and the differential biological activity of the resulting enantiomers or diastereomers. This remains an underexplored area of its SAR that could yield more selective and potent derivatives in the future.
Identification of Key Pharmacophoric Features for Targeted Biological Action
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the collective SAR data, a general pharmacophore model for this compound derivatives can be proposed.
General Pharmacophoric Features:
Hydrogen Bond Acceptor: The carbonyl oxygen at C-4 is a critical hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: The fused benzene ring of the quinazolinone core provides a large hydrophobic surface.
Hydrophobic/Aromatic Pocket 1 (C-2): The benzyl group serves as a key hydrophobic feature that interacts with a corresponding non-polar pocket in the target protein.
Hydrophobic/Aromatic Pocket 2 (N-3): The 3-methoxyphenyl group provides a second, distinct hydrophobic and aromatic feature that can be tailored for selectivity. The methoxy group itself can act as a hydrogen bond acceptor.
For more targeted biological action , such as kinase inhibition, more refined pharmacophore models have been developed. For instance, pharmacophore models for quinazolinone-based Polo-like kinase 1 (PLK-1) inhibitors often include:
One hydrogen-bond donor feature.
Two hydrophobic features.
One positively-charged feature.
One aromatic ring feature.
Similarly, for phosphoinositide 3-kinase (PI3K) inhibitors, a successful pharmacophore model incorporates hydrophobic features and hydrogen-bond acceptor atoms. In these models, the quinazolinone nitrogen (N-1) can act as a hydrogen bond acceptor, while the various aromatic rings (at C-2 and N-3) satisfy the hydrophobic and aromatic feature requirements. Modifications to the quinazolinone core (e.g., with halogens) can further optimize these interactions for specific targets.
Computational Chemistry and Molecular Modeling Approaches in Research on 2 Benzyl 3 3 Methoxyphenyl Quinazolin 4 3h One
Molecular Docking Simulations for Ligand-Target Interactions
Specific molecular docking studies detailing the binding modes, conformations, and predicted binding affinity of 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one with specific biological targets have not been identified in the reviewed literature. While general docking protocols for quinazolinone derivatives against targets like EGFR kinase are established, the unique interactions governed by the 2-benzyl and 3-(3-methoxyphenyl) substituents of this specific compound are uncharacterized.
Analysis of Binding Modes and Conformations with Biological Targets
Information unavailable.
Prediction of Binding Affinity and Specificity
Information unavailable.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are developed based on a series of related compounds with known biological activities. No QSAR studies that specifically include this compound within their training or test sets were found. Therefore, predictive models for its biological activity and the identification of its key physicochemical descriptors are not available.
Development of Predictive Models for Biological Activity
Information unavailable.
Identification of Key Physicochemical Descriptors and Structural Motifs
Information unavailable.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling
While general computational tools can predict ADME properties, specific, published profiling for this compound is not present in the scientific literature. Such an analysis would provide crucial, albeit theoretical, insights into the compound's pharmacokinetic profile.
Further dedicated research, including synthesis, biological evaluation, and computational modeling, is necessary to elucidate the specific characteristics of this compound.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict their geometries, electronic properties, and chemical reactivity. DFT calculations typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as the energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govmdpi.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer is a key aspect of molecular reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov These parameters are used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior.
Key global reactivity descriptors derived from HOMO and LUMO energies include:
Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). A lower hardness value indicates a more reactive molecule. nih.gov
Softness (S): The reciprocal of hardness (S = 1 / η), indicating the tendency of a molecule to undergo charge transfer.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge (ω = χ² / 2η).
| Parameter | Description | Typical Value Range (eV) for Quinazolinone Derivatives |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 4.8 |
| Ionization Potential (IP) | Energy to remove an electron | 5.8 to 6.5 |
| Electron Affinity (EA) | Energy released when gaining an electron | 1.5 to 2.0 |
| Electronegativity (χ) | Tendency to attract electrons | 3.8 to 4.1 |
| Chemical Hardness (η) | Resistance to charge transfer | 2.0 to 2.4 |
| Electrophilicity Index (ω) | Propensity to accept electrons | 3.0 to 3.8 |
Another powerful tool in DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This visual representation is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical information about its conformational landscape, stability, and dynamic behavior in a simulated physiological environment. nih.govfrontiersin.org
An MD simulation begins with an initial structure of the molecule, which is then placed in a simulated environment, often a box of water molecules to mimic aqueous conditions. The forces between atoms are calculated using a force field (e.g., AMBER, GROMOS), and Newton's laws of motion are applied to predict the trajectory of each atom over a defined period, typically nanoseconds (ns). nih.govabap.co.in
The stability of the molecule's conformation during the simulation is often assessed by two key metrics:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial conformation). A stable RMSD value that plateaus over time suggests that the molecule has reached a stable conformational equilibrium. abap.co.inresearchgate.net Fluctuations within the 1-3 Å range are generally considered acceptable for indicating complex stability. nih.gov
Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility within the molecule, while low values suggest more rigid areas. researchgate.net
MD simulations are particularly valuable for studying how quinazolinone derivatives interact with biological targets, such as enzymes or receptors. By simulating the ligand-protein complex, researchers can observe the stability of the binding pose, identify key interactions like hydrogen bonds, and understand the dynamic behavior of the complex. nih.govresearchgate.net For instance, simulations can reveal whether crucial hydrogen bonds are maintained throughout the simulation, which is a strong indicator of binding stability. nih.gov
The table below outlines typical parameters used in MD simulations for studying quinazolinone derivatives and the key findings derived from such analyses.
| Parameter | Description | Typical Implementation |
|---|---|---|
| Force Field | Set of equations and parameters to describe the potential energy of the system. | AMBER, GROMOS, CHARMM |
| Solvent Model | Representation of the solvent (e.g., water). | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation. | 10 ns to 100 ns or longer |
| Temperature | The simulated temperature of the system. | 300 K (to mimic physiological conditions) |
| Key Output: RMSD | Measures overall structural stability. | Values plateauing between 1-5 Å indicate stability. researchgate.netresearcher.life |
| Key Output: RMSF | Measures flexibility of specific atomic regions. | Low values (e.g., 0.05-0.2 Å) suggest stable regions. researchgate.netresearcher.life |
| Key Output: H-Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | High occupancy (>50%) indicates stable interactions. |
Future Research Directions and Therapeutic Potential of 2 Benzyl 3 3 Methoxyphenyl Quinazolin 4 3h One Derivatives
Design and Synthesis of Novel Analogs with Enhanced Potency and Selectivity
The design and synthesis of new analogs of 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one are a primary focus for enhancing its therapeutic potential. By systematically modifying the core structure, researchers can fine-tune the compound's properties to achieve greater potency and selectivity for specific biological targets. Key areas for structural modification include the 2-benzyl and 3-(3-methoxyphenyl) substituents.
For instance, substitutions on the benzyl (B1604629) ring at position 2 can significantly influence biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins. Similarly, modifications to the 3-methoxyphenyl (B12655295) group, such as altering the position of the methoxy (B1213986) group or introducing other substituents, can impact the compound's steric and electronic profile, thereby affecting its binding affinity and selectivity. nih.gov
The following table illustrates potential modifications to the parent structure and their intended effects:
| Modification Site | Example Substituents | Potential Therapeutic Enhancement |
| 2-Benzyl Ring | Halogens (F, Cl, Br) | Increased lipophilicity, potential for enhanced cell membrane penetration. |
| Hydroxyl (-OH), Alkoxy (-OR) | Introduction of hydrogen bonding capabilities, potentially improving target binding. | |
| Nitro (-NO2), Cyano (-CN) | Modulation of electronic properties, potentially altering target interaction. | |
| 3-Methoxyphenyl Ring | Shifting the methoxy group | Exploring the impact of substituent position on target binding and selectivity. |
| Additional hydroxyl or amino groups | Enhancing aqueous solubility and providing new points for target interaction. | |
| Replacement with other heterocycles | Investigating the role of the aromatic system in target recognition. |
Exploration of New Biological Targets and Disease Indications beyond Current Scope
While quinazolinones are well-known for their anticancer properties, derivatives of this compound may exhibit activity against a broader range of biological targets and diseases. Future research should aim to screen these novel analogs against a diverse panel of assays to uncover new therapeutic applications.
Potential new disease indications could include:
Neurodegenerative Diseases: Some heterocyclic compounds have shown promise in targeting pathways involved in diseases like Alzheimer's and Parkinson's.
Viral Infections: The quinazolinone scaffold has been explored for its antiviral properties, and new derivatives could be effective against a range of viruses. researchgate.net
Parasitic Diseases: There is a continuous need for new antiparasitic agents, and these compounds could offer novel mechanisms of action.
A systematic approach to exploring new targets would involve high-throughput screening of a library of derivatives against various enzymes, receptors, and cell lines associated with different diseases.
Investigation of Synergistic Effects with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects. Investigating the synergistic effects of this compound derivatives with existing drugs is a promising avenue of research. For instance, in the context of cancer, these derivatives could be combined with established chemotherapeutic agents or targeted therapies to enhance their anticancer effects.
Potential synergistic interactions could arise from:
Complementary Mechanisms of Action: The quinazolinone derivative might inhibit a pathway that cancer cells use to evade the effects of another drug.
Overcoming Drug Resistance: A novel derivative could be effective against drug-resistant cell lines, making them susceptible to existing therapies again.
Future studies should involve in vitro and in vivo models to systematically evaluate different drug combinations and identify those with the most promising synergistic potential.
Advancements in Green and Sustainable Synthetic Methodologies for Scalable Production
The development of environmentally friendly and cost-effective synthetic methods is crucial for the scalable production of any new therapeutic agent. Future research should focus on green chemistry approaches for the synthesis of this compound and its derivatives. researchgate.net
Key areas for improvement in the synthesis of these compounds include:
Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives.
Catalysis: Employing reusable catalysts to improve reaction efficiency and reduce waste. mdpi.com
Energy Efficiency: Utilizing microwave-assisted synthesis or other energy-efficient techniques to reduce reaction times and energy consumption. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thus minimizing waste.
The following table outlines some green synthetic strategies that could be applied:
| Green Chemistry Principle | Application in Quinazolinone Synthesis |
| Alternative Solvents | Water-based reactions, use of ionic liquids. |
| Catalysis | Nanocatalysts, biocatalysis. |
| Energy Efficiency | Microwave-assisted organic synthesis (MAOS), ultrasound-assisted synthesis. |
| Waste Reduction | One-pot multi-component reactions. |
Translational Research Considerations and Preclinical Development (excluding clinical trials)
Before any new compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation. For derivatives of this compound, this will involve a comprehensive assessment of their pharmacokinetic and pharmacodynamic properties.
Key aspects of preclinical development to be investigated include:
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Understanding how the compound is processed by the body is essential for determining its potential as a drug.
Toxicity Studies: In vitro and in vivo studies are necessary to identify any potential toxic effects of the compound.
In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of disease is a critical step in demonstrating its therapeutic potential.
Formulation Development: Developing a stable and effective formulation for the compound is necessary for its administration in further studies.
A thorough preclinical development program will be essential to identify the most promising derivatives of this compound for potential future clinical investigation.
Q & A
Q. What are the common synthetic routes for 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one?
The compound is typically synthesized via cyclocondensation reactions. For example:
- Method 1 : Reacting 2-chloromethyl-3-aryl-quinazolin-4(3H)-one with substituted propenethiones under reflux conditions, as described in Scheme 13 ().
- Method 2 : Using hydrazine hydrate to attack the carbonyl group of a lactone intermediate, followed by intramolecular ring closure under heating ().
Microwave-assisted synthesis can reduce reaction time and improve yields compared to conventional heating ().
Q. What biological activities are associated with this compound?
Quinazolin-4(3H)-one derivatives exhibit diverse activities:
- Antifungal : Substitutions at the benzyl and methoxyphenyl groups influence efficacy against Fusarium oxysporum and Rhizoctonia solani ().
- Antimicrobial : Structural analogs with thioxo or Schiff base moieties show activity against Gram-positive bacteria ().
- Enzyme inhibition : Derivatives targeting USP7 (a deubiquitinating enzyme) are explored in cancer therapy ().
Q. What safety protocols are recommended during synthesis?
- Use protective equipment (gloves, masks, goggles) to avoid skin/eye contact or inhalation ().
- Conduct reactions in well-ventilated fume hoods, especially when handling hydrazine or chlorinated intermediates ().
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Microwave irradiation : Reduces reaction time by 60–70% while increasing yields (e.g., from 65% to 85%) compared to conventional heating ().
- Catalyst selection : CsF in acetonitrile improves coupling efficiency for derivatives ().
- Temperature control : Fusion reactions at 180°C facilitate cyclization ().
Q. How do structural modifications influence biological activity?
- Substituent effects :
- SAR studies : Quantitative structure-activity relationship (QSAR) models can predict activity based on substituent electronegativity and steric effects ().
Q. What techniques are used to resolve contradictions in bioactivity data?
Q. How can mechanistic insights guide therapeutic applications?
Q. What analytical methods validate structural integrity?
- NMR and HPLC : Confirm purity and regioselectivity in substituted derivatives ().
- Mass spectrometry : Detects byproducts in microwave-assisted reactions ().
- X-ray crystallography : Resolves stereochemical ambiguities in complex analogs ().
Methodological Notes
- Data interpretation : Cross-reference biological assays with computational docking (e.g., AutoDock Vina) to validate target interactions ().
- Synthetic scalability : Pilot-scale reactions (1–5 mmol) are recommended before scaling to avoid exothermic hazards ().
This FAQ integrates synthesis, bioactivity, and mechanistic data from peer-reviewed studies, avoiding non-academic sources. For further details, consult primary literature indexed in PubMed or SciFinder.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
